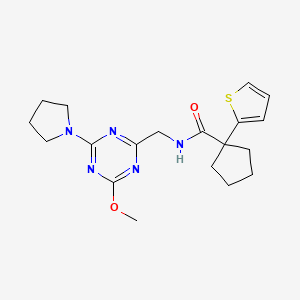

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N7O2, with a molecular weight of approximately 345.407 g/mol. The structure includes a triazine ring, a pyrrolidine substituent, and a thiophene moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H23N7O2 |

| Molecular Weight | 345.407 g/mol |

| Purity | Typically 95% |

The compound primarily acts through the inhibition of specific enzymes and receptors that are crucial in various signaling pathways. Key mechanisms include:

Enzyme Inhibition :

- The compound has been shown to inhibit acetylcholinesterase (AChE), affecting cholinergic transmission by increasing acetylcholine levels in the synaptic cleft. This mixed inhibition type was confirmed through Lineweaver–Burk plots.

Receptor Interaction :

- It may also interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cell growth and survival .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties :

- Anti-inflammatory Effects :

-

Neuroprotective Effects :

- By inhibiting AChE, the compound may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its selective inhibition of TGF-beta type I receptor kinase, showing promise as an antifibrotic agent with an IC50 value of 0.013 μM .

- Another research article indicated that derivatives of similar compounds exhibited significant anticancer activity through the inhibition of CDC42, suggesting that this compound could belong to a promising class for anticancer drug discovery .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure characterized by a triazine ring, pyrrolidine moiety, and thiophene group. Its molecular formula is C15H20N6O3S and it has a molecular weight of approximately 348.43 g/mol. The presence of these functional groups suggests that the compound might exhibit diverse biological activities.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing triazine and sulfonamide moieties. For instance, derivatives of triazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of the pyrrolidine and thiophene structures in N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may enhance its efficacy as an anticancer agent by improving selectivity and reducing toxicity to normal cells .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial activity. The triazine ring is known for its ability to interact with microbial enzymes, potentially leading to inhibition of growth. Studies suggest that modifications to the triazine core can enhance antimicrobial potency against various pathogens .

Anti-inflammatory Effects

Molecular docking studies indicate that related compounds may act as inhibitors of inflammatory pathways. The potential for this compound to inhibit enzymes such as lipoxygenase could position it as a candidate for anti-inflammatory drug development .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that typically include:

- Formation of the Triazine Core : Utilizing appropriate precursors to construct the triazine ring.

- Pyrrolidine Substitution : Introducing the pyrrolidine moiety through nucleophilic substitution.

- Thiophene Integration : Adding the thiophene group via coupling reactions.

- Final Carboxamide Formation : Converting the intermediate into the final carboxamide structure through acylation.

Each step requires careful optimization to ensure high yields and purity of the final product.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating a series of triazine derivatives, compounds similar to this compound were tested against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values in the low micromolar range for certain derivatives .

Case Study 2: Antimicrobial Efficacy

Another study focused on derivatives of triazine compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that modifications in substituents significantly influenced antibacterial potency .

Propiedades

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S/c1-26-18-22-15(21-17(23-18)24-10-4-5-11-24)13-20-16(25)19(8-2-3-9-19)14-7-6-12-27-14/h6-7,12H,2-5,8-11,13H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQGLDKZFQBTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3(CCCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.